4-Octylaniline
Description
Contextualization within Para-Substituted Aniline (B41778) Derivatives
Aniline and its derivatives are a cornerstone of organic chemistry, widely recognized for their role in the synthesis of dyes, polymers, and pharmaceuticals. acs.org Within this family, para-substituted anilines are a particularly important subclass. The substituent at the para-position significantly influences the electronic properties and reactivity of the aniline molecule. mdpi.com The nature of this substituent can be varied to fine-tune the properties of the resulting materials. rsc.orgrsc.org
The presence of an alkyl group, such as the octyl group in 4-octylaniline, at the para-position generally increases the compound's lipophilicity and affects its molecular packing in the solid state. This is a key consideration in materials science, particularly in the design of liquid crystals and polymers. researchgate.netresearchgate.net The synthesis of various para-substituted aniline derivatives is an active area of research, with methods being developed to achieve selective C-H functionalization at the para-position. acs.org
Historical Development and Early Research Significance of this compound
The synthesis of 4-alkylanilines, including this compound, has been a subject of study for many years. An efficient method for their preparation involves the acylation of acetanilide (B955) followed by a reduction step. researchgate.net Early interest in these compounds was often linked to their use as intermediates in the synthesis of other organic molecules. guidechem.com
A significant area of early research involving this compound was in the field of liquid crystals. It was used as a building block in the synthesis of Schiff base liquid crystals, such as N-(4-n-butoxybenzylidene)-4-n-octylaniline (often abbreviated as 4O.8). aps.orgjournaldephysique.orgjournaldephysique.orgaps.org These materials exhibit mesomorphic phases (liquid crystalline states) at or near room temperature, which made them subjects of intense study for their potential applications in display technologies. researchgate.netresearchgate.net The investigation of the phase transitions and molecular dynamics of these liquid crystals provided fundamental insights into the behavior of soft matter. aps.orgjournaldephysique.orgjournaldephysique.orgaps.org
Current Research Trajectories and Emerging Paradigms for this compound
Current research continues to explore the utility of this compound in a variety of advanced applications. Its role as a precursor in the synthesis of novel materials remains a primary focus.
Liquid Crystals: The legacy of this compound in liquid crystal research persists. It is still employed in the synthesis of new liquid crystalline materials, including hydrogen-bonded liquid crystals and those doped with nanoparticles to enhance their properties. researchgate.net
Polymers and Conjugated Materials: In the realm of polymer chemistry, this compound is utilized in polycondensation reactions to create conjugated polymers. researchgate.netaminer.cn These materials are of interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs). The solubility conferred by the octyl group is advantageous for the processing of these polymers. Research has also explored the polymerization of derivatives like phenyl 4-(octylamino)benzoate. chegg.com
Corrosion Inhibition: An emerging area of interest is the use of organic compounds as corrosion inhibitors for metals. frontiersin.orgacs.orgacs.orgresearchgate.net While research on this compound itself as a primary corrosion inhibitor is not extensive, related aniline derivatives are being investigated for this purpose. The fundamental properties of this compound, such as its ability to adsorb onto surfaces, are relevant to the design of more complex inhibitor molecules.
Organic Synthesis and Catalysis: this compound and its derivatives continue to be used as versatile intermediates in organic synthesis. fishersci.ptsigmaaldrich.com For instance, it has been used in the synthesis of benzimidazole-based analogs of sphingosine-1-phosphate. fishersci.ptsigmaaldrich.com Furthermore, research into para-substituted anilines has shown their potential as nucleophilic catalysts in reactions like hydrazone formation. rsc.orgrsc.org Micrometer-sized oil droplets of this compound have also been shown to exhibit self-propelled motion when containing an amphiphilic catalyst, a phenomenon of interest in the study of active matter. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Extraction and Separation: this compound has been investigated for its potential as an extractant in liquid-liquid extraction processes for the separation of metal ions. fishersci.ptsigmaaldrich.com For example, it has been used for the extraction of ruthenium(IV) from halide media. fishersci.ptsigmaaldrich.com Its analog, N-n-octylaniline, has been studied for the extraction of yttrium(III). mjcce.org.mk Another related compound, 4-methyl-N-n-octylaniline, has been explored as an extractant for lead(II). researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H23N | chemicalbook.comnist.govnih.gov |
| Molecular Weight | 205.34 g/mol | chemicalbook.comnih.govsigmaaldrich.com |
| CAS Number | 16245-79-7 | chemicalbook.comnist.govnih.gov |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | chemicalbook.comtcichemicals.com |
| Melting Point | 17 °C | chemicalbook.comlookchem.com |
| Boiling Point | 175 °C at 13 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 0.898 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.516 | chemicalbook.comsigmaaldrich.com |
| Water Solubility | Insoluble | fishersci.ptchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKQJTBYQZITLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022266 | |
| Record name | 4-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16245-79-7 | |
| Record name | 4-Octylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-octylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-OCTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways of 4 Octylaniline
Established Synthetic Routes to 4-Octylaniline and its Precursors
The synthesis of this compound can be achieved through several pathways, often relying on modern catalytic methods to construct the C-N or C-C bonds necessary to assemble the final molecule. The choice of route can depend on factors such as starting material availability, desired yield, and scalability.
Catalysis is central to the efficient synthesis of this compound. Palladium-based catalysts, in particular, have demonstrated high efficacy in key synthetic transformations.
One prominent method involves a Negishi-type cross-coupling reaction. This approach utilizes an organozinc reagent, octylzinc bromide, which is coupled with 4-bromoaniline. The reaction is catalyzed by a palladium complex, specifically using dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane as a ligand and palladium diacetate as the palladium source. This method, conducted in tetrahydrofuran (B95107) at room temperature, has been reported to achieve a high yield of 92%. lookchem.com
Another effective catalytic route is the reduction of a nitroaromatic precursor. In this pathway, (E)-1-nitro-4-(oct-1-en-1-yl)benzene is hydrogenated to yield this compound. The reaction employs a palladium on carbon (1% Pd/C) catalyst in a methanol (B129727) solvent under an inert atmosphere at 20°C, resulting in a yield of 85%. lookchem.com This method highlights the utility of catalytic hydrogenation for the selective reduction of a nitro group to an amine without affecting the aromatic ring or the alkyl chain.
The following table summarizes these catalytic synthetic routes:
| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-bromo-aniline | C₈H₁₇ZnBr*LiCl | Palladium diacetate / dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane | Tetrahydrofuran | 25 | 92.0 | lookchem.com |
| (E)-1-nitro-4-(oct-1-en-1-yl)benzene | H₂ | 1% Pd/C | Methanol | 20 | 85.0 | lookchem.com |
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in synthetic organic chemistry. These principles can be applied to the synthesis of this compound.
The catalytic hydrogenation route aligns well with green chemistry principles. lookchem.com It utilizes a catalytic amount of palladium, which is more atom-economical than using stoichiometric reagents. rug.nl The reaction is run in methanol, a relatively benign solvent, and produces water as the primary byproduct from the reduction of the nitro group.
In contrast, the cross-coupling route, while high-yielding, involves the use of tetrahydrofuran, a more hazardous solvent, and requires the preparation of an organometallic reagent, which can generate metallic waste. lookchem.com However, the use of a highly efficient catalyst minimizes waste by maximizing conversion and yield. Future developments could focus on replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions.
Catalytic Approaches in this compound Synthesis
Functionalization and Derivatization Strategies of this compound
The aniline (B41778) moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the incorporation of the 4-octylphenylamino scaffold into more complex structures, which is particularly useful in the synthesis of materials and biologically active molecules. researchgate.netchemicalbook.comfishersci.pt For instance, this compound serves as a key building block in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate. lookchem.comchemicalbook.comfishersci.pt
The amino group (-NH₂) of the aniline ring is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com It directs incoming electrophiles to the ortho and para positions due to the increased electron density at these sites, as shown in its resonance structures. byjus.com In this compound, the para position is occupied by the octyl group. Therefore, electrophilic substitution reactions are expected to occur predominantly at the ortho positions (C2 and C6) relative to the amino group.
Common EAS reactions that can be applied to this compound include:
Halogenation: Reaction with bromine water, for example, would likely lead to the formation of 2,6-dibromo-4-octylaniline. Due to the high activation by the amino group, these reactions often proceed rapidly at room temperature without a Lewis acid catalyst. byjus.commasterorganicchemistry.com
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. This can lead to a mixture of ortho- and meta-nitro products. byjus.commnstate.edu
Sulfonation: Reaction with fuming sulfuric acid typically leads to the formation of 2-amino-5-octylbenzenesulfonic acid. The reaction initially forms the anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid. byjus.com
The directing effects of the substituents on the aniline ring are summarized below:
| Substituent on Aniline | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Electron-Donating (+M > -I) | Strongly Activating | Ortho, Para |
| -NH₃⁺ (Anilinium) | Electron-Withdrawing (-I) | Strongly Deactivating | Meta |
| -C₈H₁₇ (Octyl) | Electron-Donating (+I) | Weakly Activating | Ortho, Para |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govresearchgate.net In the context of this compound, the nitrogen atom of the amino group can act as a nucleophile in C-N coupling reactions, allowing for the synthesis of more complex diaryl- or alkylarylamines and conjugated polymers. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) to form a C-N bond. mychemblog.comtcichemicals.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govuwindsor.ca
This compound is an excellent substrate for this type of transformation. It can be coupled with various dibromoarylenes in a polycondensation reaction to synthesize poly(arylamine)s. researchgate.net These polymers are of interest in materials science for applications in organic electronics. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base such as sodium tert-butoxide. researchgate.netmychemblog.com
A study on the polycondensation of this compound with dibromoarylenes demonstrated that microwave heating can significantly reduce reaction times and increase the molecular weight of the resulting polymers compared to conventional heating. researchgate.net This improvement in reaction efficiency also allowed for a reduction in the required catalyst loading. researchgate.net
The general mechanism of the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. mychemblog.com The coordinated amine is then deprotonated by the base to form a palladium amide complex. Finally, reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. mychemblog.com
Suzuki Polycondensation with this compound Monomers
Diazotization Reactions for Azo-Dye Formation from this compound
This compound can be readily converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). uomustansiriyah.edu.iqnih.gov The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo dyes. tuni.finih.gov
The general procedure involves dissolving this compound in an acidic solution and then adding a solution of sodium nitrite while maintaining a low temperature. uomustansiriyah.edu.iq The resulting diazonium salt solution is then added to a solution of the coupling component to form the azo dye. uomustansiriyah.edu.iq The specific color of the dye depends on the chemical structures of both the diazonium salt and the coupling component. The synthesis of azo dyes from primary aromatic amines is a well-established and widely used industrial process. nih.gov
For example, the synthesis of 4-(4-alkylphenylazo)phenols has been achieved through the diazotization of this compound followed by coupling with phenol. tuni.fi Similarly, other azo dyes can be prepared by reacting the diazonium salt of this compound with various coupling agents. vulcanchem.com
Schiff Base Formation with this compound
This compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgukm.my This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. eijppr.com The reaction is often catalyzed by an acid or a base and can be carried out in a suitable solvent like ethanol. ekb.eg
Schiff bases derived from this compound are of interest in various fields, including liquid crystals and coordination chemistry. tandfonline.com For example, N-(4-n-butyloxybenzylidene)-4′-n′-octylaniline is a well-studied liquid crystalline Schiff base. tandfonline.com The formation of the imine bond is confirmed by spectroscopic methods such as FTIR, which shows a characteristic C=N stretching vibration. ukm.my Theoretical studies on the formation of Schiff bases have shown that the reaction mechanism involves the formation of a carbinolamine intermediate, with the subsequent dehydration being the rate-determining step. eijppr.com
| Step | Description | Key Features |
| 1. Nucleophilic Addition | The nitrogen atom of this compound attacks the carbonyl carbon of the aldehyde or ketone. | Formation of a hemiaminal or carbinolamine intermediate. eijppr.com |
| 2. Dehydration | Elimination of a water molecule from the intermediate. | This is often the rate-determining step. eijppr.com |
| 3. Product Formation | Formation of the stable imine (Schiff base) product. | Characterized by a C=N double bond. wikipedia.org |
Amination Reactions of this compound in Complex Molecule Synthesis
The amino group of this compound can participate in various amination reactions to construct more complex molecules. These reactions are fundamental in organic synthesis for forming carbon-nitrogen bonds. uni-muenchen.denih.gov Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines, including this compound. uni-muenchen.de
For instance, copper-catalyzed amination reactions have been used to synthesize N-octylaniline from n-octylamine and iodobenzene, demonstrating the formation of a secondary amine. mdpi.com While this example starts from the alkylamine, the reverse reaction—the arylation of an amine—is a common application of these catalytic systems. These methods often tolerate a wide range of functional groups, making them suitable for the synthesis of complex targets. nih.gov
Furthermore, electrophilic amination represents an alternative strategy where the nitrogen source acts as an electrophile. nih.gov While direct examples involving this compound are less common in the provided context, the principles of these reactions, which are used in the synthesis of complex natural products and pharmaceuticals, could potentially be applied. nih.gov
Reaction Mechanisms in this compound Chemistry
Proton Transfer Kinetics Involving this compound
The study of proton transfer kinetics is crucial for understanding the behavior of this compound in various chemical and biological systems. The kinetics of proton transfer facilitated by this compound across a water/1,2-dichloroethane interface has been investigated using electrochemical techniques like cyclic voltammetry and AC impedance. researchgate.netalkalisci.comresearchgate.net
These studies have shown that this compound can assist in the transfer of protons from the aqueous phase to the organic phase. researchgate.net The electrochemical behavior is similar to that of other long-chain hydrophobic aromatic amines. researchgate.net The formal Gibbs energy of proton transfer and the formal rate constant have been evaluated from these experiments. researchgate.net It is proposed that the interfacial organization of the this compound molecules is a key factor in the kinetics of this process. researchgate.net The aromatic ring is thought to penetrate the interface, while the long octyl chain provides stability to the amine in the organic phase. researchgate.net This facilitated proton transfer is relevant to understanding processes at liquid-liquid interfaces, which are important in areas such as extraction and membrane transport. chemicalbook.com
Nucleophilic and Electrophilic Pathways of this compound Reactions
The chemical reactivity of this compound is characterized by two primary pathways: nucleophilic reactions centered on the amino group and electrophilic substitution reactions on the aromatic ring. The amino (-NH2) group, with its lone pair of electrons, acts as a nucleophilic center. Concurrently, this same group donates electron density to the benzene (B151609) ring, activating it for electrophilic attack, predominantly at the ortho positions since the para position is occupied by the octyl group. byjus.com
Nucleophilic Pathways
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. cymitquimica.com
Key nucleophilic reactions include:
N-Alkylation and N-Acylation: The primary amine of this compound can be readily alkylated or acylated. These reactions involve the attack of the amine's lone pair on alkyl halides or acyl chlorides, respectively, to form secondary or tertiary amines and amides. cymitquimica.comsmolecule.com For example, N-alkyl and N,N-dialkyl aromatic amines can be synthesized through the alkylation of an aromatic amine in the presence of iodine. google.com Similarly, the synthesis of complex heterocyclic structures like 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-ones utilizes the acylation and alkylation of an amino precursor. researchgate.net
Buchwald-Hartwig Amination: this compound serves as a key amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. jk-sci.com This reaction forms a carbon-nitrogen bond between the aniline nitrogen and an aryl halide, and it is a powerful method for synthesizing triarylamines and conjugated poly(arylamine)s. dntb.gov.uaresearchgate.net Microwave-assisted polycondensation of this compound with dibromoarylenes has been shown to reduce reaction times and required catalyst loading while producing polymers with higher molecular weights. researchgate.net A nickel-catalyzed Buchwald-Hartwig type amination has also been developed, which can synthesize compounds like 4-chloro-N-octylaniline in good yields. acs.orgnih.gov
| Amine Reactant | Aryl Halide | Product | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Octylamine (B49996) | 4-chloroiodobenzene | 4-chloro-N-octylaniline | Ni(acac)₂, Phenylboronic Ester | 71% | acs.orgnih.gov |
| Dodecylamine | 4-iodotoluene | N-dodecyl-4-methylaniline | Ni(acac)₂, Phenylboronic Ester | 95% | acs.orgnih.gov |
| Dodecylamine | 4-bromoiodobenzene | 4-bromo-N-dodecylaniline | Ni(acac)₂, Phenylboronic Ester | 60% | acs.orgnih.gov |
Use as an Extractant: The nucleophilic character of this compound allows it to be used as an extractant for certain metal ions. It has been specifically noted for its application in the extraction of microgram-level concentrations of ruthenium(IV) from halide media. lookchem.comfishersci.ptchemicalbook.com
Electrophilic Pathways
The amino group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. byjus.com With the para position blocked by the n-octyl chain, electrophilic attack occurs at the two equivalent ortho positions (positions 2 and 6 relative to the amino group).
Key electrophilic reactions include:
Halogenation: The activated ring of this compound readily reacts with halogens. For instance, sequential bromination and iodination of this compound, followed by deamination, has been employed as a synthetic route to produce 1-bromo-3-iodo-5-octylbenzene, a useful synthon for constructing macrocycles. digitellinc.com
Diazotization and Azo Coupling: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. byjus.com This converts the amino group into a diazonium salt (-N₂⁺). The resulting diazonium ion is an electrophile that can attack other electron-rich aromatic rings, such as phenols, in a reaction known as azo coupling. This pathway has been utilized to synthesize 4-(4-octylphenylazo)phenols, which serve as petroleum markers. researchgate.net
Rearrangement Processes in this compound Derivatives
Rearrangement reactions involving this compound derivatives are crucial for synthesizing diverse molecular architectures. These processes include skeletal rearrangements where alkyl groups migrate, as well as classic named reactions that transform functional groups appended to the this compound core.
Rearrangement of N-Alkylanilines
The migration of an alkyl group from the nitrogen atom to the aromatic ring in N-alkylanilines is a well-documented rearrangement, often catalyzed by metal halides at elevated temperatures. Research on the rearrangement of n-alkylanilines has shown that N-(n-octyl)aniline, an isomer of this compound, undergoes this transformation. rsc.org When heated with anhydrous cobalt chloride or bromide at 212°C, the n-octyl group migrates from the nitrogen to the nucleus, yielding p-amino-n-octylbenzene (which is this compound). rsc.org This study noted that the rearrangement proceeds smoothly with no significant elimination of the alkyl group as an olefin. rsc.org
| Starting Material | Reaction Conditions | Major Product | Key Finding | Reference |
|---|---|---|---|---|
| N-(n-octyl)aniline | Anhydrous CoCl₂ or CoBr₂, 212°C | p-Amino-n-octylbenzene (this compound) | Alkyl group migrates to the para-position of the nucleus. | rsc.org |
| N-Cetylaniline | Anhydrous CoCl₂ or CoBr₂, 212°C | p-Aminocetylbenzene | The configuration of the alkyl group remains unchanged during migration. | rsc.org |
Functional Group Interconversions via Rearrangement
Classic rearrangement reactions can be applied to derivatives of this compound to achieve key functional group transformations, particularly for the synthesis of amines and related compounds.
Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can be subsequently hydrolyzed to form a primary amine. organic-chemistry.orgbyjus.com This reaction provides a pathway to convert a carboxylic acid derivative into an amine with the loss of one carbon atom. byjus.comnih.gov For a derivative of this compound containing a carboxylic acid function (e.g., 2-(4-octylphenyl)ethanoic acid), the Curtius rearrangement could be employed to synthesize the corresponding amine (e.g., (4-octylphenyl)methanamine). The reaction is valued for its tolerance of various functional groups and the complete retention of stereochemistry of the migrating group. nih.gov
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom through treatment with bromine and a strong base. byjus.commasterorganicchemistry.com Similar to the Curtius rearrangement, this reaction proceeds via an isocyanate intermediate. masterorganicchemistry.com An amide derivative of this compound could be subjected to this reaction to shorten a carbon chain while introducing an amine. For example, an amide like 2-(4-octylphenyl)acetamide could be converted to (4-octylphenyl)methanamine.
Advanced Spectroscopic and Analytical Characterization of 4 Octylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the interaction of nuclear spins within a magnetic field. numberanalytics.com It provides detailed information on the molecular structure, including the connectivity of atoms and the presence of functional groups. numberanalytics.com
¹H NMR Spectral Analysis of 4-Octylaniline and Related Compounds
Proton NMR (¹H NMR) spectroscopy offers specific insights into the chemical environment of hydrogen atoms within a molecule. numberanalytics.com For this compound, the ¹H NMR spectrum can be divided into three main regions corresponding to the aromatic protons, the amine protons, and the protons of the octyl side chain.
The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets, a result of the symmetry of the molecule. The protons ortho to the electron-donating amino (-NH₂) group are shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the alkyl group. The amine (-NH₂) protons usually present as a broad singlet, and their chemical shift can vary depending on solvent and concentration. The aliphatic protons of the octyl chain exhibit characteristic signals, with the methyl (-CH₃) group appearing as a triplet at the most upfield position and the various methylene (B1212753) (-CH₂) groups appearing as multiplets in between.
Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -NH₂) | ~6.6 | Doublet | 2H |
| Aromatic (ortho to -C₈H₁₇) | ~6.9-7.0 | Doublet | 2H |
| Amine (-NH₂) | Variable (e.g., ~3.5) | Broad Singlet | 2H |
| Methylene (-CH₂-Ar) | ~2.5 | Triplet | 2H |
| Methylene (-(CH₂)₆-) | ~1.2-1.6 | Multiplet | 12H |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful method for defining the carbon framework of a molecule. uoi.gr Due to the wide range of chemical shifts (typically 0-220 ppm), it is common for each unique carbon atom in a molecule to produce a distinct signal, minimizing the peak overlap often seen in ¹H NMR. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a singlet. libretexts.org
The chemical shifts are influenced by the electronic environment; carbons attached to the electronegative nitrogen atom are shifted downfield, as are the aromatic carbons. uoi.gr The sp² hybridized carbons of the benzene ring resonate at higher chemical shifts than the sp³ hybridized carbons of the octyl chain. york.ac.uk
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH₂) | ~145 |
| C-4 (C-Alkyl) | ~130 |
| C-2, C-6 (CH, ortho to -NH₂) | ~115 |
| C-3, C-5 (CH, ortho to -Alkyl) | ~130 |
| C-1' (-CH₂-Ar) | ~35 |
| C-2' to C-7' (-(CH₂)₆-) | ~29-32 |
Note: These are predicted values. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY)
For complex molecules, two-dimensional (2D) NMR experiments provide more comprehensive structural information by spreading signals across two frequency axes. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org A COSY spectrum of this compound would display cross-peaks connecting coupled protons. Key correlations would include:
Between the adjacent aromatic protons on the ring.
Between the protons of the first methylene group of the octyl chain (-CH₂-Ar) and the protons of the second methylene group.
Stepwise correlations along the entire length of the octyl chain, confirming its linear structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is useful for confirming stereochemistry and substitution patterns. scielo.br For this compound, a NOESY spectrum would show through-space correlations between:
The amine (-NH₂) protons and the adjacent ortho-aromatic protons (H-2, H-6).
The protons of the first methylene group of the octyl chain (C-1') and the adjacent ortho-aromatic protons (H-3, H-5).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), the peak of which reveals the molecule's molecular mass. savemyexams.com This molecular ion is often unstable and breaks apart into smaller, characteristic fragments. libretexts.org
For this compound (C₁₄H₂₃N), the molecular ion peak (M⁺) is observed at an m/z of 205. nih.gov The fragmentation pattern provides structural clues. A dominant fragmentation pathway for alkyl anilines is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This is a stable arrangement that results in the formation of a resonance-stabilized cation. In the case of this compound, this involves the loss of a C₇H₁₅ radical, leading to a prominent base peak at m/z 106. nih.gov
GC-MS Applications in this compound Characterization
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. news-medical.netwikipedia.org The sample is first vaporized and separated into its components in the GC column before each component enters the mass spectrometer for detection and identification. thermofisher.com
GC-MS is considered a "gold standard" for the identification of volatile organic compounds. wikipedia.orglancashire.ac.uk In the analysis of this compound, GC provides the retention time, a characteristic property, while the MS provides a mass spectrum that serves as a molecular fingerprint. savemyexams.com The technique is highly sensitive and can be used to identify this compound in complex mixtures, such as environmental samples or industrial products. news-medical.netamazonaws.com
Table 3: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Identity/Fragment | Relative Intensity |
|---|---|---|
| 205 | [M]⁺ (Molecular Ion) | 21.0% |
| 106 | [M - C₇H₁₅]⁺ (Benzylic cleavage) | 99.99% (Base Peak) |
Data sourced from PubChem. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. su.se These techniques are complementary and provide a characteristic fingerprint of a molecule's functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration causes a change in the molecule's dipole moment. The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the primary amine group appears as two distinct bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). Aliphatic C-H stretches are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The N-H bending vibration is typically observed near 1620 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. spectroscopyonline.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. For this compound, the symmetric stretching of the benzene ring and the C-C backbone of the alkyl chain would be prominent in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |
| Aromatic C-H | Stretch | > 3000 | IR, Raman |
| Aliphatic C-H | Stretch | < 3000 | IR, Raman |
| Aromatic C=C | Ring Stretch | 1500 - 1600 | IR, Raman |
| Primary Amine (-NH₂) | Bending (Scissoring) | ~1620 | IR |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
FTIR Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. pressbooks.pubinnovatechlabs.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." japer.in In the case of this compound, FTIR analysis reveals characteristic absorption bands corresponding to its specific functional groups.
The spectrum of this compound exhibits several key peaks that confirm its structure. The presence of the primary amine (-NH₂) group is identified by the N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region. libretexts.org The C-N stretching vibration is also observed, usually between 1030-1230 cm⁻¹. libretexts.org
The aromatic nature of the compound is confirmed by C-H stretching vibrations from the benzene ring, which are found in the 3000-3100 cm⁻¹ range, and C-C in-ring stretching vibrations at approximately 1450-1600 cm⁻¹. libretexts.orglibretexts.org The out-of-plane C-H bending, or "oop," is characteristic of the substitution pattern on the benzene ring and appears between 675-900 cm⁻¹. libretexts.org
The octyl group, a long-chain alkane, is identified by its characteristic C-H stretching vibrations from 2850-3000 cm⁻¹. libretexts.org Additionally, C-H bending or scissoring vibrations are seen at 1450-1470 cm⁻¹, and methyl C-H rocking vibrations are present at 1350-1370 cm⁻¹. libretexts.org For long-chain alkanes, a methyl rock can also be observed between 720-725 cm⁻¹. libretexts.org
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300–3500 | Medium |
| C-N Stretch | 1030–1230 | Medium | |
| Aromatic Ring | C-H Stretch | 3000–3100 | Medium |
| C-C Stretch (in-ring) | 1450–1600 | Medium | |
| C-H "oop" | 675–900 | Strong | |
| Alkane (Octyl group) | C-H Stretch | 2850–3000 | Medium |
| C-H Bend (scissoring) | 1450–1470 | Medium | |
| C-H Rock (methyl) | 1350–1370 | Medium |
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectroscopy of this compound Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. uzh.chshu.ac.uk The electronic absorption spectra of organic molecules, particularly conjugated systems, are properties of the molecule as a whole. pageplace.de For this compound and its derivatives, UV-Vis spectroscopy is used to study their electronic structure and how it is influenced by various substituents. aps.org
Derivatives of this compound often exhibit absorption maxima that are influenced by the electronic nature of the substituents. For instance, push-pull biphenyl (B1667301) and tolane derivatives incorporating a this compound moiety display absorption maxima that are sensitive to the molecular structure. tandfonline.com The absorption and fluorescence spectra of these derivatives often show similarities, with the maximum absorption wavelengths corresponding to the HOMO-LUMO transition. tandfonline.com
In a study of N-(p-methoxyphenyl)-4-octylamino-1,8-naphthalimide, the photophysical properties were investigated, revealing information about intramolecular electron-transfer processes. researchgate.net The solvent can also affect the absorption spectrum; for example, n→π* transitions often shift to shorter wavelengths (a blue shift) as solvent polarity increases. shu.ac.uk
Fluorescence Spectroscopic Investigations
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the electronic excited states of a molecule.
Derivatives of this compound have been incorporated into various fluorescent systems. For example, pyrrolo[3,2-b]pyrroles synthesized using this compound have been shown to exhibit emission in the 520–670 nm range, with some derivatives displaying high fluorescence quantum yields. rsc.org Small structural changes in these systems can lead to significant variations in their photophysical properties. rsc.org
In another example, derivatives of dodecylthio perylene (B46583) diimide show distinct emission spectra. nsf.gov The emission bands can be influenced by solvent polarity, with increasing polarity often causing a bathochromic (red) shift and a decrease in emission intensity. nsf.gov Similarly, the fluorescence of some 4-allylamino-N-phenyl-1,8-naphthalimide derivatives in methanol (B129727) solution shows emission maxima between 526 and 532 nm. researchgate.net The fluorescence spectrum in the long-wavelength region is often a mirror image of the absorption spectrum. researchgate.net
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy of this compound Radical Cations
EPR and ENDOR spectroscopy are powerful techniques for studying paramagnetic species, such as radical cations. d-nb.info EPR spectroscopy detects the interaction of an unpaired electron with an external magnetic field, while ENDOR spectroscopy, a combination of EPR and NMR, measures the hyperfine interactions between the unpaired electron and nearby nuclear spins. d-nb.info
These techniques have been used to study the radical cations of derivatives containing the octylamino group. acs.orgacs.orgnih.gov In studies of bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, the chemically generated radical cations were found to be stable for days at room temperature. acs.orgacs.orgnih.gov The EPR spectra of these radical cations provide information about their electronic structure and stability. acs.org
ENDOR spectroscopy provides a more detailed picture of the molecular orbitals and spin density distributions. acs.orgacs.orgnih.gov For furan (B31954) radical cations generated from 1,4-diketones, ENDOR and TRIPLE resonance experiments have allowed for the determination of the relative signs of the hyperfine splitting constants. rsc.org The structure and symmetry of the singly occupied molecular orbital (SOMO) of radical cations, such as those of fluorinated benzenes, can be significantly influenced by the position of substituents. rsc.org
Advanced Chromatographic and Electrophoretic Separation Techniques for this compound Purity Assessment
The purity of this compound and its derivatives is crucial for their application in various fields. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. torontech.com
A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a C18 or a specialized Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.com
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds like this compound. Purity levels of ≥97.0% for this compound have been determined by GC analysis. avantorsciences.com
In the synthesis of polymers derived from this compound, such as in microwave-assisted polycondensation, techniques like size exclusion chromatography (SEC) are used to characterize the molecular weight and purity of the resulting polymers. researchgate.net Chromatographic methods have also been employed to remove low molecular weight cyclic oligomers from poly(N-arylaniline) derivatives. researchgate.net
Interactive Data Table: Chromatographic Purity Assessment of this compound
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Purity/Analysis Details |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Separation and analysis of this compound. sielc.com |
| HPLC | C18 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of this compound. sielc.com |
| GC | Not specified | Not specified | Purity determination of ≥97.0%. avantorsciences.com |
Theoretical and Computational Investigations of 4 Octylaniline Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical motion of atoms and molecules over time, providing insight into dynamic processes, conformational changes, and intermolecular organization.
The 4-octylaniline molecule consists of a rigid phenylamine head group and a flexible eight-carbon alkyl tail. This flexibility means the molecule can adopt numerous conformations. MD simulations are an effective tool for exploring the conformational space of such molecules. mdpi.complos.org By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and understand the dynamics of the octyl chain's rotation and folding.
Studies on related liquid crystalline compounds containing the this compound moiety, such as 4-n-butyloxybenzylidene-4′-n'-octylaniline (BBOA), use molecular dynamics to understand the behavior of the molecules in condensed phases. researchgate.netresearchgate.net For an isolated this compound molecule, simulations would reveal the preferred orientations of the alkyl chain relative to the aromatic ring, which are governed by a balance of steric and weak intramolecular forces.
The amphiphilic nature of this compound, with its polar aniline (B41778) head and nonpolar octyl tail, makes it a building block for larger, self-assembled structures. cam.ac.ukrsc.org It is a known precursor in the synthesis of functional materials like azobenzene-based surfactants and liquid crystals, which exhibit self-assembly. core.ac.ukrsc.org
MD simulations are a primary tool for studying the mechanisms of self-assembly. frontiersin.orgmdpi.comrsc.org Simulations can model how multiple this compound molecules (or derivatives) interact and organize in a given environment. These models can predict the formation of aggregates like micelles or layers. The driving forces for this assembly are a combination of hydrophobic interactions between the octyl chains, which seek to minimize contact with a polar solvent, and intermolecular forces between the head groups, such as hydrogen bonding (N-H···N) and π-π stacking between the aromatic rings. By simulating large numbers of molecules, MD can provide a picture of the resulting supramolecular structures and the dynamics of their formation. plos.org
| Methodology | Typical Software | Common Functionals/Force Fields | Common Basis Sets | Properties Investigated |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Gaussian, TURBOMOLE, Q-Chem | B3LYP, PBE, M06-2X | 6-31G(d,p), 6-311++G(df,pd), cc-pVDZ | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential, Vibrational Frequencies echemcom.comacs.orgaip.org |
| Ab Initio Calculations | Gaussian, MOLPRO, PSI4 | MP2, CCSD(T) | 6-311++G(df,pd), aug-cc-pVTZ | High-accuracy Energies, Benchmarking Geometries, van der Waals Volumes aip.orgcore.ac.uk |
| Molecular Dynamics (MD) | GROMACS, AMBER, DESMOND | CHARMM, OPLS, AMBER | Not Applicable (Force Field based) | Conformational Sampling, Radius of Gyration, Intermolecular Interactions, Self-Assembly mdpi.comfrontiersin.orgplos.org |
Conformational Analysis of this compound
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that relate the chemical structure of a compound to its biological activity or physical properties, respectively. ajrconline.org These models are built on the principle that the structure of a molecule dictates its behavior. ajgreenchem.com By developing mathematical relationships between structural descriptors and observed activities or properties, QSAR/QSPR models can predict the behavior of new or untested compounds. ajrconline.orgnih.gov
Descriptor Development for this compound Derivatives in QSAR/QSPR
The development of robust QSAR/QSPR models relies on the careful selection of molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure. For this compound and its derivatives, a variety of descriptors can be calculated to capture their physicochemical properties. The process typically involves drawing and optimizing the 3D structure of the molecules using computational chemistry programs. biointerfaceresearch.com
Commonly used descriptors in QSAR/QSPR studies include:
Topological Descriptors: These describe the connectivity of atoms in a molecule. An example is the electrotopological state, which considers both the electronic character and the topological position of an atom within the molecule. ajrconline.org
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as partial charges on atoms.
Constitutional Descriptors: These describe the basic composition of a molecule, such as the number of atoms, bonds, and rings.
Geometric Descriptors: These relate to the 3D shape and size of the molecule.
Physicochemical Descriptors: A key descriptor in this category is the logarithm of the octanol/water partition coefficient (LogP), which quantifies a compound's lipophilicity. For this compound, the predicted LogP value is a significant descriptor in models predicting its aquatic toxicity. oecd.org
The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to identify the subset of descriptors that provides the best predictive power. ajgreenchem.combiointerfaceresearch.com
Table 1: Selected Molecular Descriptors for Anilines in QSAR Studies
| Descriptor Type | Example | Relevance |
|---|---|---|
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Important for predicting aquatic toxicity of anilines. oecd.org |
| Topological | Electrotopological State | Represents electronic and topological properties of atoms. ajrconline.org |
| Constitutional | Molecular Weight | Basic property used in various QSAR/QSPR models. oecd.org |
Predictive Modeling of Biological Activities and Material Properties
Once relevant descriptors are identified, predictive models can be constructed using various statistical and machine learning techniques. These models are trained on a set of compounds with known activities or properties and then used to predict these endpoints for new compounds.
Biological Activities:
QSAR models have been successfully applied to predict the aquatic toxicity of anilines, including this compound. For instance, models have been developed to predict the toxicity of aromatic amines towards organisms like Tetrahymena pyriformis and the fathead minnow (Pimephales promelas). ajrconline.orgoecd.org These models often utilize descriptors like the octanol-water partition coefficient (log K_ow) and molecular weight. oecd.org Studies have shown that both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) approaches can yield models with high predictive accuracy for the aquatic toxicity of anilines. ajrconline.org
In the context of drug discovery, QSAR models can be used to predict the potential of this compound derivatives for specific biological targets. For example, derivatives of 4-aminoquinolines with an n-octylamino spacer have been evaluated as potential multi-targeting ligands for Alzheimer's disease. researchgate.net These studies involve predicting properties like blood-brain barrier permeability and inhibition of key enzymes. researchgate.net
Material Properties:
QSPR modeling can be used to predict the material properties of systems containing this compound. For example, in the synthesis of π-expanded electron-rich heterohelicenes, where this compound is a key reagent, computational studies can help in understanding and predicting the properties of the resulting materials. researchgate.net These models can guide the design of new materials with desired functionalities. researchgate.net
Table 2: Predicted vs. Experimental Values in QSAR Modeling of Anilines
| Compound | Observed Log LC50 (mg/L) | Predicted Log LC50 (mg/L) | Model Reference |
|---|---|---|---|
| This compound | 5.27 | 5.61 | oecd.org |
| 4-Decylaniline | 6.32 | 6.40 | oecd.org |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, these studies can elucidate reaction pathways, identify key intermediates and transition states, and explain experimental observations.
Transition State Analysis and Reaction Energetics
Transition state theory is a fundamental concept in understanding reaction kinetics. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing an energy barrier that must be overcome for the reaction to proceed. github.io
Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize transition states. This involves optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm that it has one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io
Reaction Energetics:
For example, in the synthesis of heterohelicenes using this compound, computational studies of the reaction mechanism, specifically the 6π-electrocyclization step, have been conducted. researchgate.net These studies revealed that the 6π-electrocyclization is kinetically favorable over other potential pathways. researchgate.net The analysis of the electron density distribution in the Lowest Unoccupied Molecular Orbital (LUMO) helped to explain the observed regioselectivity of the reaction. researchgate.net
In another instance, mechanistic studies on the oxidative addition of aryl halides and triflates to palladium complexes, which can be relevant to cross-coupling reactions involving this compound, have been performed. These studies investigated the reaction kinetics and characterized the intermediates and products, providing insights into the reaction mechanism.
Table 3: Computationally Studied Reactions Involving this compound
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| 6π-Electrocyclization | DFT | Kinetically favorable pathway in heterohelicene synthesis. researchgate.net |
| Proton Transfer | Cyclic Voltammetry and AC Impedance | Investigated the kinetics of proton transfer facilitated by this compound across a water/1,2-dichloroethane interface. sigmaaldrich.com |
Applications of 4 Octylaniline in Advanced Materials Science
Polymer and Conjugated Polymer Synthesis Utilizing 4-Octylaniline
The presence of the octyl group in this compound enhances the solubility of the resulting polymers, a crucial factor for their processing and application in various devices. The aniline (B41778) moiety provides a site for polymerization, leading to the formation of electroactive and photoactive materials.
Poly(N-arylaniline)s and Donor-Acceptor Copolymers
This compound is a key monomer in the synthesis of poly(N-arylaniline)s and donor-acceptor (D-A) copolymers. Palladium-catalyzed polycondensation reactions are commonly employed for this purpose. acs.orgacs.org A significant improvement in the synthesis of these polymers has been achieved through the use of microwave-assisted polycondensation. This technique has been shown to reduce reaction times and increase the molecular weight of the resulting polymers compared to conventional heating methods. researchgate.net For instance, the Pd-catalyzed polycondensation of this compound with various dibromoarylenes under microwave irradiation allowed for a reduction in the catalyst loading to 1 mol% while achieving comparable or better polymerization results than conventional heating with 5 mol% catalyst. researchgate.net
These polymerization strategies have been used to create a variety of triarylamine polymers with backbones containing units like 4,4'-biphenyl, 2,9-fluorene, and 3,6-carbazole. researchgate.net The resulting polymers are often amorphous, a desirable property for creating uniform thin films in electronic devices. researchgate.net
Donor-acceptor copolymers are another important class of materials synthesized using this compound. In these polymers, this compound-derived units act as the electron donor, while other moieties, such as benzothiadiazole, serve as the electron acceptor. researchgate.net This molecular design allows for the tuning of the polymer's electronic and optical properties, which is critical for their application in optoelectronic devices. researchgate.net
Table 1: Synthesis of Polymers Utilizing this compound
| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Poly(N-arylaniline)s | This compound, Dibromoarylenes | Microwave-Assisted Pd-Catalyzed Polycondensation | Reduced reaction time, increased molecular weight, lower catalyst loading. | researchgate.net |
| Triarylamine Copolymers | This compound, Dibromoarenes (e.g., 2,7-dibromo-9,9'-dioctylfluorene) | Microwave-Assisted Amination | Rapid assembly of polymers with stable operation in ambient conditions. | researchgate.net |
| Donor-Acceptor Copolymers | This compound derivatives, Benzothiadiazole derivatives | Suzuki Coupling | Formation of low bandgap polymers with enhanced absorption in the red part of the visible spectrum. | researchgate.net |
Optoelectronic Device Applications (e.g., Organic Field-Effect Transistors, Organic Photovoltaics)
Polymers derived from this compound have shown significant promise in optoelectronic applications, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The solubility imparted by the octyl group facilitates solution-based processing, which is a key advantage for large-area and low-cost device fabrication.
In OFETs, these polymers function as the active charge-transporting layer. Triarylamine copolymers synthesized with this compound have been used to fabricate devices that exhibit stable operation under ambient conditions and show p-type mobilities. researchgate.net For example, a polymer derived from 2,7-dibromo-9,9'-dioctylfluorene and 4-methoxy-2-methylaniline (B89876) demonstrated high mobility. researchgate.net Another study reported that copolymers evaluated as the organic semiconductor in bottom-gate, bottom-contact OFETs achieved a maximum mobility of 3.0 x 10-4 cm2 V-1 s-1 and on/off current ratios of 105. researchgate.net Furthermore, a poly(BTD-TPA)-based OFET showed a field-effect hole mobility of 3.1 x 10-4 cm2 V-1 s-1 with an on/off ratio of 1.3 x 104.
In the realm of OPVs, donor-acceptor copolymers containing this compound derivatives have been utilized as the electron-donating material in the active layer of bulk heterojunction solar cells. researchgate.netresearchgate.net The performance of these devices is influenced by the molecular weight of the polymer, with higher molecular weights generally leading to improved power conversion efficiency (PCE). researchgate.net For instance, an OPV based on a poly(BTD-TPA):PC70BM (1:4) blend exhibited a PCE of 2.65%, with a short-circuit current (Jsc) of 7.45 mA cm-2 and an open-circuit voltage (Voc) of 0.92 V. researchgate.net Another device using a similar polymer with a different acceptor, PC60BM, showed a PCE that increased with the concentration of the acceptor.
Table 2: Performance of Optoelectronic Devices Based on this compound Polymers
| Device Type | Polymer | Key Performance Metrics | Reference(s) |
|---|---|---|---|
| OFET | Triarylamine Copolymer | Hole Mobility: up to 2.3 x 10-3 cm2 V-1 s-1 | researchgate.net |
| OFET | Triarylamine Copolymer | Hole Mobility: 3.0 x 10-4 cm2 V-1 s-1, On/Off Ratio: 105 | researchgate.net |
| OFET | Poly(BTD-TPA) | Hole Mobility: 3.1 x 10-4 cm2 V-1 s-1, On/Off Ratio: 1.3 x 104 | |
| OPV | Poly(arylamine) with azobenzene (B91143) units | Increased PCE with higher molecular weight | researchgate.net |
| OPV | Poly(BTD-TPA):PC70BM (1:4) | PCE: 2.65%, Jsc: 7.45 mA cm-2, Voc: 0.92 V | researchgate.net |
Liquid Crystal Systems and Mesomorphic Properties Derived from this compound
The incorporation of a this compound moiety into rod-shaped molecules can induce or modify liquid crystalline behavior. The long, flexible octyl chain contributes to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
Phase Behavior and Polymorphism in this compound-Based Liquid Crystals
A well-studied example of a liquid crystal derived from this compound is N-(4-n-butoxybenzylidene)-4'-n'-octylaniline, often abbreviated as 4O.8 or BBOA. This compound exhibits a rich polymorphism, displaying multiple liquid crystalline and crystalline phases. researchgate.net Upon heating, bulk 4O.8 shows transitions to nematic, smectic A, and smectic B phases. researchgate.net Calorimetric studies have identified several crystalline forms and have determined the thermodynamic parameters associated with these phase transitions. researchgate.net For example, heat capacity measurements have revealed a transition from a crystalline phase to the smectic B phase at 310.5 K, followed by a transition to the smectic A phase at 321.1 K, and finally to the nematic phase. researchgate.net
Table 3: Phase Transitions of N-(4-n-butoxybenzylidene)-4'-n'-octylaniline (4O.8)
| Transition | Temperature (K) | Enthalpy (kJ/mol) | Reference(s) |
|---|---|---|---|
| Crystal to Smectic B | 310.5 | - | researchgate.net |
| Smectic B to Smectic A | 321.1 | - | researchgate.net |
| Smectic A to Nematic | - | - | researchgate.net |
| Crystal IV to Nematic | 287.35 | - | researchgate.net |
| Crystal I Fusion | 302.80 | - | researchgate.net |
| Crystal III Fusion | 303.93 | - | researchgate.net |
The phase behavior of 4O.8 can be influenced by confinement in porous materials, which can alter the transition temperatures and even the nature of the phase transitions.
Molecular Dynamics in Liquid Crystalline Phases
The molecular dynamics within the various phases of this compound-based liquid crystals have been investigated using techniques such as two-dimensional Fourier transform electron spin resonance (2D-FT-ESR) and broadband dielectric spectroscopy (BDS). aip.orgacs.orgaip.org These studies provide insights into the rotational and translational motions of the molecules.
In studies of a cholestane (B1235564) spin-label (CSL) in 4O.8, 2D-FT-ESR revealed that the rotational dynamics of the probe molecule are sensitive to the surrounding liquid crystalline phase. aip.org The concept of a "dynamic cage" formed by the solvent molecules has been used to model these dynamics. The cage's relaxation rate was found to be on the order of 107 s-1 in the isotropic and nematic phases, dropping significantly in the more ordered smectic B and crystal phases to about 105 s-1. aip.org
BDS studies on 4O.8 have also provided detailed information about the molecular dynamics across its various phase transitions. acs.orgresearchgate.net These experiments have shown abrupt changes in the dielectric permittivity spectra and dielectric relaxation times corresponding to the transitions between the nematic, smectic A, and smectic B phases. acs.orgresearchgate.net
Supramolecular Assemblies and Self-Organization of this compound Derivatives
The amphiphilic nature of certain this compound derivatives, which possess both a hydrophilic head group and a hydrophobic tail (the octyl chain), drives their self-assembly into a variety of supramolecular structures in solution. These organized assemblies have potential applications in areas such as drug delivery and nanotechnology.
For example, this compound has been used to create self-propelled oil droplets. acs.orgcapes.gov.brnih.gov In one system, micrometer-sized oil droplets of this compound containing an amphiphilic catalyst exhibited self-propelled motion in an aqueous dispersion of a precursor to an amphiphilic this compound derivative. acs.orgcapes.gov.br This movement is fueled by the chemical transformation of the precursor into a surfactant at the droplet's surface, demonstrating a conversion of chemical energy into mechanical motion. acs.orgcapes.gov.br
Furthermore, this compound can be a component of hydrogen-bonded supramolecular structures. For instance, (4-pyridyl)-benzylidene-4'-n-octylaniline (PyB8A) has been synthesized to act as a proton acceptor, forming hydrogen bonds with various carboxylic acids to create new liquid crystalline materials. researchgate.net The mesomorphic properties of these binary mixtures are influenced by the nature and position of substituents on the carboxylic acid. researchgate.net
Derivatives of this compound have also been used to synthesize nonionic photocleavable surfactants. nih.gov These surfactants can self-assemble into micelles in aqueous solution, with their critical micelle concentration and micelle size being dependent on the specific molecular structure. nih.gov
Hydrogen-Bonded Supramolecular Complexes
Hydrogen bonding is a fundamental interaction in the construction of supramolecular assemblies. In this context, derivatives of this compound serve as key components in the formation of hydrogen-bonded liquid crystals (HBLCs). For instance, (4-pyridyl)-benzylidene-4′-n-octylaniline can act as a proton acceptor, forming HBLCs with various benzoic acid derivatives that serve as proton donors. researchgate.netresearchgate.netresearchgate.net The formation of these complexes is confirmed through techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic shifts in the vibrational frequencies of the involved functional groups upon hydrogen bond formation. rsc.org
The mesomorphic behavior of these supramolecular systems is highly dependent on the nature of the constituent molecules. For example, the combination of (4-pyridyl)-benzylidene-4′-n-octylaniline (P8) with different substituted benzoic acids can induce various liquid crystalline phases, such as smectic A and nematic phases. researchgate.netrsc.org The length of the alkyl chain on the aniline derivative also plays a crucial role; for instance, replacing the octylaniline derivative with an octadecylaniline derivative (P18) can influence the resulting mesophase and its thermal stability. researchgate.netrsc.org
Detailed studies have investigated the influence of substituents on the benzoic acid component on the mesomorphic properties of the resulting HBLCs. For example, complexes of (4-pyridyl)-benzylidene-4′-n-octylaniline with fluorinated and chlorinated benzoic acids have been synthesized and their liquid crystalline behavior analyzed. rsc.org These studies reveal that the position and size of the substituent on the benzoic acid ring significantly affect the thermal stability and the type of mesophase formed. rsc.org Density functional theory (DFT) calculations have been employed to understand the geometry and electronic properties of these complexes, providing insights into the structure-property relationships that govern their self-assembly into ordered liquid crystalline phases. rsc.orgfrontiersin.org
The table below summarizes the types of hydrogen-bonded liquid crystalline complexes formed with a derivative of this compound.
| Proton Acceptor | Proton Donor Examples | Observed Mesophases |
| (4-pyridyl)-benzylidene-4′-n-octylaniline | Substituted Benzoic Acids (e.g., 4-Fluorobenzoic acid, 2-Chlorobenzoic acid) | Nematic, Smectic A |
Charge-Switchable Supramolecular Perylene (B46583) Monoimide Assemblies with Octylamino Moieties
Perylene imide derivatives are known for their excellent photophysical and electronic properties. The introduction of octylamino moieties to the perylene core can significantly modify these properties and enable the formation of charge-switchable assemblies. The synthesis of 1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide) has been achieved through the reaction of n-octylamine with the corresponding dibromo perylene compounds. acs.orgnih.gov These molecules exhibit strong charge-transfer absorptions in the visible spectrum and are weakly fluorescent. acs.orgnih.gov
Crucially, cyclic voltammetry studies have demonstrated that these chromophores undergo facile and reversible oxidation and reduction processes. acs.orgnih.gov This electrochemical behavior is the basis for their charge-switchable nature. The stability of the generated radical cations is a key feature, with spectroelectrochemical and electron paramagnetic resonance (EPR) studies showing that these charged species are persistent for extended periods at room temperature in solution. acs.orgnih.gov This stability is essential for the development of robust materials that can be switched between different electronic states. The redox properties of these octylamino-functionalized perylene compounds make them promising candidates for the development of novel photoactive charge transport materials. acs.org
The table below presents the electrochemical properties of bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, highlighting their charge-switchable characteristics.
| Compound | Oxidation | Reduction | Stability of Radical Cation |
| 1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide) | Facile and Reversible | Facile and Reversible | High, stable for days in solution |
Self-Propelled Oil Droplets Containing this compound
A fascinating application of this compound is in the creation of self-propelled microscopic oil droplets. These droplets can convert chemical energy into mechanical motion, mimicking the behavior of biological microorganisms. A micrometer-sized droplet of this compound, containing a small amount of an amphiphilic catalyst, can exhibit self-propelled motion in an aqueous dispersion of an amphiphilic precursor of this compound. nih.govresearchgate.netacs.org
The mechanism behind this autonomous movement is attributed to an asymmetric interfacial tension across the surface of the oil droplet. nih.govresearchgate.net This gradient in surface tension is generated by a chemical reaction at the droplet's interface. Specifically, the amphiphilic precursor in the aqueous phase is hydrolyzed by the catalyst within the this compound droplet. rsc.org This reaction produces a surfactant that alters the interfacial tension. The continuous production and release of tiny oil droplets from the posterior of the main droplet contribute to the persistent, unidirectional motion. nih.govresearchgate.netacs.org This system is particularly noteworthy because it consumes an external "fuel" (the surfactant precursor) for its movement, rather than consuming the droplet itself, allowing for sustained motion. nih.govresearchgate.net The study of these self-propelled droplets provides insights into the fundamental principles of active matter and has potential applications in areas such as microfluidics and targeted delivery systems.
Nanobelt Self-Assembly
The self-assembly of organic molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. While direct self-assembly of this compound into nanobelts has not been extensively reported, related n-type semiconductor molecules, such as naphthalene (B1677914) diimide (NDI) and perylene diimide (PDI) derivatives, are known to form nanobelt structures. researchgate.netacs.org These molecules share similarities with the octylamino-substituted perylene imides discussed earlier, particularly in their aromatic core and tendency for π-π stacking interactions.
The self-assembly of these molecules is often driven by a combination of π-π stacking of the aromatic cores and other intermolecular interactions, such as hydrogen bonding or solvophobic effects. researchgate.net For instance, a naphthalene diimide derivative bearing carbamate (B1207046) groups was shown to self-assemble into various morphologies, including nanobelts, depending on the solvent mixture used. researchgate.net The formation of these nanostructures is influenced by factors such as solvent polarity, which can direct the π-π stacking and hydrogen bonding interactions. Given that this compound can be incorporated into larger aromatic systems like perylene imides, it is plausible that derivatives of this compound could be designed to self-assemble into nanobelts, offering a pathway to novel electronic and optoelectronic materials.
Applications in Nanomaterials and Nanotechnology
The integration of this compound into the realm of nanomaterials and nanotechnology leverages its chemical functionality to create novel materials with tailored properties and functions.
Functionalization of Nanoscale Architectures with this compound Moieties
The surface modification of nanoscale architectures is crucial for tailoring their properties and enabling their integration into functional devices. The amine group of this compound provides a reactive handle for the functionalization of various nanomaterials, including carbon nanotubes (CNTs). The surface of CNTs can be oxidized to introduce carboxylic acid and other oxygen-containing functional groups. ndsu.edumdpi.com These groups can then be reacted with the amine group of this compound to form amide bonds, thereby covalently attaching the this compound moiety to the CNT surface. ndsu.edu This functionalization can improve the dispersibility of CNTs in various solvents and polymer matrices, which is a critical step for their processing and application in composites and electronic devices. mdpi.comrsc.org
Similarly, gold nanoparticles (AuNPs) can be functionalized with molecules containing thiol groups. While this compound itself does not have a thiol group, it can be chemically modified to include one, or it can be part of a larger ligand system that coordinates to the gold surface. The functionalization of AuNPs is a widely used strategy to control their stability, solubility, and to impart specific chemical or biological functionality. science.gov The octyl chain of this compound can provide solubility in organic media, while the aniline group can be used for further chemical modifications.
Integration into Photoswitchable Nanoprobes
Photoswitchable molecules, which can reversibly change their properties upon irradiation with light of specific wavelengths, are of great interest for the development of nanoprobes and other smart materials. Azo dyes, which contain a nitrogen-nitrogen double bond, are a prominent class of photoswitches. science.gov The aniline group of this compound can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. The resulting molecules can exhibit photoisomerization between their trans and cis forms, leading to changes in their absorption spectra, polarity, and geometry.
This photoswitching capability can be integrated into nanoprobes for various applications. For instance, a photoswitchable azo dye derived from this compound could be incorporated into a polymer shell coating a nanoparticle, or attached to a fluorescent molecule to create a FRET-based nanoprobe. The light-induced switching of the azo dye could then be used to modulate the fluorescence of the probe or to control its interaction with its environment. While specific examples of photoswitchable nanoprobes based on this compound are not extensively detailed in the literature, the fundamental chemistry for their creation is well-established. The synthesis of fluorescent nanocrystals of dyes like 4-n-octylamino-7-nitrobenzoxadiazole further highlights the potential for creating photoactive nanomaterials from this compound derivatives. researchgate.net
Interactions of 4 Octylaniline in Biological and Biochemical Systems
Synthesis of Biologically Active Analogs and Their Bioactivity Assessment
The incorporation of a 4-octylaniline moiety into different molecular frameworks has led to the development of compounds with a range of biological activities, from potential therapeutics for neurodegenerative diseases to antifungal agents.
Sphingosine-1-phosphate (S1P) is a signaling lipid that exerts its effects by binding to a family of five G-protein coupled receptors (S1P1-5). The S1P₄ receptor, in particular, is found almost exclusively in the lymphoid and hematopoietic systems and is implicated in regulating cell shape and motility. nih.gov The synthesis of benzimidazole-based analogs of S1P has been a strategy to create subtype-selective S1P receptor agonists. nih.gov
In this context, researchers have synthesized potent and selective agonists for the S1P₄ receptor. One such compound demonstrated an EC₅₀ of 36 nM at the S1P₄ receptor, which is comparable to the 37 nM EC₅₀ of the natural ligand, S1P. nih.gov The research also investigated how modifications, such as altering the stereochemistry at the C2 position and methylating the C1 and C2 positions, affect the activity of both the alcohol and phosphate (B84403) versions of these analogs. nih.gov
Inspired by existing antifungal drugs like fenpropidin (B1672529) and amorolfine, which contain piperidine (B6355638) or morpholine (B109124) rings, scientists have explored 4-aminopiperidines as a new class of antifungal agents. mdpi.comresearchgate.net The synthesis of these compounds typically involves the reductive amination of N-substituted 4-piperidones with various amines. mdpi.comresearchgate.net
A key finding from structure-activity relationship (SAR) studies is the importance of a long N-alkyl substituent at the 4-amino position for high antifungal activity. mdpi.com Specifically, N-alkyl chains with more than seven carbon atoms, such as an N-octyl group, have been shown to be effective. mdpi.com These long-chain 4-aminopiperidines have demonstrated significant activity against clinically relevant fungi, including Aspergillus and Candida species. mdpi.comresearchgate.net The proposed mechanism of action for these compounds is the inhibition of enzymes involved in fungal ergosterol (B1671047) biosynthesis, namely sterol C14-reductase and sterol C8-isomerase. researchgate.net
The development of multi-target-directed ligands is a promising strategy for treating complex multifactorial diseases like Alzheimer's. The 4-aminoquinoline (B48711) structure, found in the antimalarial drug amodiaquine, has been identified as a valuable core for designing inhibitors of cholinesterases (ChEs), key enzymes in Alzheimer's pathology. dntb.gov.ua
Researchers have synthesized and evaluated a series of 4-aminoquinoline derivatives featuring an n-octylamino spacer at the C(4) position. researchgate.netnih.gov This n-octyl chain was identified as a solid structural feature for developing potent human acetylcholinesterase (AChE) inhibitors. researchgate.net These compounds were designed to act on multiple targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1). researchgate.netnih.gov All the tested derivatives proved to be highly potent inhibitors of both human AChE and BChE, with inhibition constants (Ki) in the nanomolar to low micromolar range (0.0023 to 1.6 μM). nih.govresearchgate.net
Tricyanofuran-hydrazone (TCFH) chromophores are a class of dyes known for their interesting photophysical properties, including solvatochromism (color change in different solvents). researchgate.netnih.gov The synthesis of these molecules often involves an azo-coupling reaction between a tricyanofuran heterocycle and a diazonium salt. mdpi.com
A series of novel TCFH chromophores were synthesized, including one incorporating a this compound moiety. This was achieved by reacting an active methyl-containing tricyanofuran intermediate with the diazonium salt of this compound. researchgate.net These compounds have been investigated for various applications, such as optical sensors. For instance, a TCFH chromophore was used to create a paper-based sensor for detecting ammonia. researchgate.net The strong electron-withdrawing nature of the tricyanofuran part facilitates a proton transfer to ammonia, resulting in a visible color change. researchgate.net Additionally, certain TCFH derivatives have shown antimicrobial activity. researchgate.net
4-Aminoquinoline Derivatives with n-Octylamino Spacers for Alzheimer's Disease Treatment
Molecular Mechanisms of Biological Interactions
Understanding how these this compound-containing compounds interact with biological targets at a molecular level is crucial for optimizing their design and efficacy.
As mentioned previously, 4-aminoquinoline derivatives with an n-octylamino spacer are potent inhibitors of the enzymes implicated in Alzheimer's disease. researchgate.netnih.gov The therapeutic strategy for Alzheimer's often focuses on increasing acetylcholine (B1216132) levels by inhibiting AChE and BChE, the enzymes that break it down. researchgate.netnih.gov
A study of twenty-six 4-aminoquinoline derivatives with an n-octylamino spacer revealed that they are all very potent inhibitors of both human AChE and BChE. nih.gov The inhibition constants (Ki) for these compounds ranged from 0.0023 to 1.6 μM. nih.govresearchgate.net Furthermore, out of the eleven most potent cholinesterase inhibitors from this series, eight also demonstrated the ability to inhibit BACE1 activity by 10-18%. researchgate.netnih.govdp.tech This dual-inhibition capability makes them promising multi-target candidates for Alzheimer's treatment. The n-octylamino chain plays a critical role in anchoring the inhibitor within the active site of these enzymes.
Receptor Agonism/Antagonism (e.g., GPR84)
While direct studies on this compound's activity on the G protein-coupled receptor 84 (GPR84) are not prevalent, research on structurally related compounds provides significant insights. GPR84 is recognized as a pro-inflammatory receptor, primarily expressed in immune cells like neutrophils, monocytes, and macrophages. researchgate.net Its activation is linked to inflammatory responses, making it a target for therapeutic intervention in inflammatory diseases. researchgate.netacs.org
Compounds featuring an octylamine (B49996) chain have been identified as modulators of GPR84. A notable example is 6-(octylamino)pyrimidine-2,4(1H,3H)-dione, also known as 6-n-octylaminouracil (6-OAU). frontiersin.org This synthetic compound acts as a selective and potent agonist for GPR84. researchgate.netfrontiersin.org The activation of GPR84 by agonists like 6-OAU has been shown to enhance inflammatory mediator expression and trigger processes like phagocytosis in macrophages. frontiersin.org The effects of these agonists can be blocked by selective antagonists, highlighting the receptor's role in mediating inflammatory pathways. researchgate.netfrontiersin.org
The study of GPR84 agonists and antagonists is an active area of research. Besides lipid-like synthetic compounds, various other molecules have been developed to understand their therapeutic potential in conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis. acs.orgnih.gov
Table 1: Activity of Octylamine Derivatives on GPR84
| Compound | Type of Activity | Receptor | Finding | Citation |
|---|---|---|---|---|
| 6-(octylamino)pyrimidine-2,4(1H,3H)-dione (6-OAU) | Agonist | GPR84 | A selective agonist that enhances inflammatory responses in macrophages. frontiersin.org | researchgate.net, frontiersin.org |
| 2-(Hexylthiol)pyrimidine-4,6-diol (2-HTP) | Agonist | GPR84 | A potent agonist used in studies to characterize GPR84 antagonists. acs.org, nih.gov | acs.org, nih.gov |
Antioxidant Activity of this compound Conjugates
Conjugates and derivatives incorporating an n-octylamino or similar structure have demonstrated notable antioxidant properties. Research into multi-target ligands for potential Alzheimer's disease treatment has explored 4-aminoquinoline derivatives featuring an n-octylamino spacer. researchgate.net These compounds were found to possess antioxidant activity, although they were generally weaker reductants when compared to standard antioxidants like tacrine. researchgate.net
In another study, novel drug candidates were synthesized by conjugating 4-amino-2,3-polymethylenequinolines with butylated hydroxytoluene using alkylamine linkers, including an eight-carbon (C8) spacer. mdpi.comresearchgate.net These conjugates exhibited high antioxidant activity in various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. mdpi.com Furthermore, they were effective in inhibiting lipid peroxidation in mouse brain homogenates. mdpi.comresearchgate.net The conjugates with alkylamine spacers showed a high initial rate of ABTS radical scavenging. mdpi.com
Table 2: Antioxidant Activity of Octylamine-Containing Conjugates
| Compound Class | Assay | Result | Citation |
|---|---|---|---|
| 4-Aminoquinoline derivatives with n-octylamino spacer | General Antioxidant Capacity | Possessed antioxidant activity, but were weak reductants compared to standards. | researchgate.net, |
| 4-Amino-2,3-polymethylenequinoline-BHT conjugates (C8 spacer) | ABTS Radical Scavenging | High antioxidant activity and a high initial rate of radical scavenging. | mdpi.com |
| 4-Amino-2,3-polymethylenequinoline-BHT conjugates (C8 spacer) | FRAP Assay | Demonstrated high antioxidant activity. | mdpi.com |
Interactions with Biological Membranes and Lipid Bilayers
The amphipathic nature of this compound, with its hydrophobic octyl tail and polar aniline (B41778) head, suggests it is likely to interact significantly with biological membranes. These interactions can alter the fundamental physical properties of the lipid bilayer.
Effects on Membrane Fluidity and Permeability
Membrane fluidity is a critical property of the lipid bilayer that influences the function of membrane proteins and transport across the membrane. wikipedia.org It is determined by factors such as the length and saturation of fatty acid chains and the concentration of cholesterol. conductscience.comnih.gov Shorter or unsaturated fatty acid chains tend to increase membrane fluidity because they disrupt the orderly packing of the lipid tails. wikipedia.orgconductscience.com
As an amphipathic molecule, this compound would be expected to insert its hydrophobic octyl tail into the non-polar core of the lipid bilayer, while the polar aniline head group would reside near the polar head groups of the phospholipids. This insertion would likely disrupt the tight packing of the phospholipid acyl chains, thereby increasing the fluidity of the membrane. This effect is analogous to the fluidizing effect of unsaturated fatty acids, which introduce kinks into the bilayer. conductscience.com
Membrane permeability is closely linked to its fluidity. nih.govwizeprep.com A more fluid membrane generally exhibits higher permeability to water and small solutes because the less ordered structure provides more transient gaps for molecules to pass through. nih.gov By increasing membrane fluidity, this compound would consequently be expected to increase the permeability of the lipid bilayer. This increased permeability would facilitate the passive diffusion of small, non-polar molecules across the cell membrane. wizeprep.com
Modulation of Membrane Dipole Potential
The membrane dipole potential (MDP) is an electrical potential within the lipid bilayer that originates from the alignment of dipoles from phospholipid headgroups and associated water molecules. duke.edupnas.org This potential is substantial, creating a positive charge in the membrane's interior, and it plays a role in modulating the activity of membrane proteins and the transport of ions. pnas.orgnih.govpnas.org
Applications of 4 Octylaniline in Separation Science and Extraction
Liquid-Liquid Extraction Methodologies Utilizing 4-Octylaniline as an Extractant
This compound and its closely related analogue, N-n-octylaniline, have been extensively investigated as extractants in solvent extraction methods. These methods are prized for their efficiency in separating metal ions from complex aqueous matrices. The process typically involves dissolving this compound in a water-immiscible organic solvent, such as xylene, toluene, or chloroform, which is then agitated with an aqueous phase containing the target metal ions. The amine group on the aniline (B41778) ring can be protonated in acidic conditions, forming an anilinium cation. This cation then forms an ion-pair with an anionic metal complex present in the aqueous phase, facilitating its transfer into the organic phase.
Research has demonstrated the efficacy of this compound and its derivatives in the extraction of a range of transition metal ions, including precious and heavy metals.
Ruthenium(IV): this compound has been successfully employed as an extractant for recovering microgram quantities of Ruthenium(IV) from halide solutions. fishersci.ptscientificlabs.co.ukchemicalbook.compharmaffiliates.comlookchem.com Similarly, N-octylaniline has been used for the selective extraction of Ruthenium(IV) from hydrochloric acid media. ijacskros.com The extraction process is typically rapid and efficient.
Gold(III): N-n-octylaniline has proven to be an effective extractant for Gold(III) from various acidic media, such as those containing malonate or hydrochloric acid. researchgate.netscholarsresearchlibrary.comtubitak.gov.tr The extraction from a malonate medium at pH 1.0 using N-n-octylaniline in xylene is a notable example. researchgate.net The method allows for the separation of gold from other metals commonly found in alloys and pharmaceutical samples. researchgate.nettubitak.gov.tr
Beyond these examples, N-n-octylaniline and its derivatives have been applied to the extraction of numerous other metal ions, including Platinum(IV), Rhodium(III), Antimony(III), Tellurium(IV), Lead(II), Gallium(III), and Indium(III). tsijournals.comresearchgate.netnih.govnih.govtandfonline.comacs.org For instance, 4-methyl-N-n-octylaniline, a derivative, has been used to extract Thorium(IV) and Uranium(VI) from sulfuric acid solutions. kbpcollegevashi.edu.in
| Metal Ion | Extractant | Aqueous Medium | Optimal Extractant Concentration | Stripping Agent | Reference |
|---|---|---|---|---|---|
| Ruthenium(IV) | This compound | Halide Medium | Not specified | Not specified | fishersci.ptscientificlabs.co.uk |
| Gold(III) | N-n-octylaniline | 0.03 M Sodium Malonate (pH 1.0) | 0.1 M in xylene | 7 M Ammonia | researchgate.net |
| Gold(III) | 2-octylaminopyridine | 0.03 M Malonate (pH 5) | Not specified | 7.0 M Ammonia | tubitak.gov.tr |
| Thorium(IV) | 4-methyl-N-n-octylaniline | 0.7–0.9 M H₂SO₄ | 2.0% in xylene | 0.1 M HNO₃ | kbpcollegevashi.edu.in |
| Uranium(VI) | 4-methyl-N-n-octylaniline | 0.8–1.8 M H₂SO₄ | 4.0% in xylene | Acetate buffer (pH 4.5) | kbpcollegevashi.edu.in |
| Antimony(III) | N-n-octylaniline | 2.5–4.0 M HCl | 4% in xylene | 0.5 M Ammonia | researchgate.net |
| Tellurium(IV) | N-n-octylaniline | 5.5–7.5 M HCl | 3% in xylene | 1:1 Ammonia | nih.gov |
| Neodymium(III) | N-n-octylaniline | 0.06 M Succinate (pH 6.0) | 0.1 M in xylene | 0.1 M HClO₄ | nih.gov |
The success of liquid-liquid extraction hinges on optimizing several key parameters to ensure high selectivity and efficiency.
Acid Concentration: The acidity of the aqueous phase is critical. It influences both the protonation of the aniline extractant and the formation of the specific anionic metal complex required for extraction. For example, the quantitative extraction of Antimony(III) with N-n-octylaniline is achieved in a 2.5 to 4.0 M hydrochloric acid medium. researchgate.net Below this range, extraction is incomplete, and at higher acidities, the percentage of extraction may decrease. researchgate.net Similarly, Tellurium(IV) extraction is optimal between 5.5 and 7.5 M HCl. nih.gov
Extractant Concentration: The concentration of this compound in the organic phase directly affects the extraction efficiency. Generally, increasing the extractant concentration leads to a higher distribution ratio of the metal ion until a plateau is reached. For Gold(III) extraction from a malonate medium, a 0.1 M solution of N-n-octylaniline in xylene was found to be effective. researchgate.net For Thorium(IV) and Uranium(VI), 2.0% and 4.0% solutions of 4-methyl-N-n-octylaniline were used, respectively. kbpcollegevashi.edu.in
Choice of Diluent: The organic solvent, or diluent, can impact extraction efficiency and phase separation. Inert solvents like xylene, toluene, and benzene (B151609) are commonly used and often result in quantitative extraction and clean phase separation. scholarsresearchlibrary.comijcps.org Xylene is frequently recommended due to its ability to prevent the formation of emulsions. scholarsresearchlibrary.comresearchgate.net
Equilibration Time: The time required for the system to reach equilibrium is an important factor for process efficiency. Many extraction systems involving this compound and its analogs achieve equilibrium rapidly, often within a few minutes of shaking. tandfonline.comkbpcollegevashi.edu.in
Stripping Agents: For recovery of the metal ion from the organic phase, a suitable stripping agent is required. The choice depends on the stability of the extracted ion-pair complex. Various reagents, including mineral acids (e.g., nitric acid), bases (e.g., ammonia), and buffer solutions, are used to back-extract the metal ion into a fresh aqueous phase. researchgate.netnih.govkbpcollegevashi.edu.in
Extraction of Transition Metal Ions (e.g., Ruthenium(IV), Gold(III))
Chromatographic Separation Techniques Using this compound as a Stationary Phase
Beyond its use in liquid-liquid extraction, this compound serves as an excellent liquid anion exchanger for extraction chromatography, also known as reversed-phase extraction chromatography (RPEC). In this technique, the liquid extractant (this compound) is coated onto an inert solid support, typically silanized silica (B1680970) gel, which is then packed into a column. This creates a stationary phase that can selectively retain metal ions from a mobile aqueous phase.
Extraction chromatography combines the selectivity of solvent extraction with the multi-stage nature of chromatography, allowing for highly efficient separations of similar elements that would be difficult to achieve with single-stage liquid-liquid extraction. tsijournals.com N-n-octylaniline has been used as a stationary phase for the chromatographic separation of numerous metal ions.
Platinum Group Metals: Methods have been developed for the separation of Platinum(IV), Rhodium(III), and Osmium(VIII) using N-n-octylaniline-coated silica gel. nih.govbas.bg For instance, Platinum(IV) can be quantitatively extracted at pH 1.0 from an ascorbic acid medium and subsequently eluted with water. nih.govchrom-china.com Rhodium(III) is extracted from a 0.1 M HCl solution and eluted with 1.0 M HCl. bas.bg This allows for the mutual separation of platinum, rhodium, and gold. bas.bgchrom-china.com
Other Heavy Metals: The technique has been successfully applied to the separation of Bismuth(III), Lead(II), Gallium(III), Indium(III), and Thallium(III). tsijournals.comresearchgate.net For example, a method for separating Lead(II) uses a stationary phase of N-n-octylaniline on silica gel, with extraction occurring from an ascorbic acid medium at pH 9.0 and elution using 0.5 M hydrochloric acid. researchgate.net
| Metal Ion | Stationary Phase | Mobile Phase (for extraction) | Eluent (Stripping Agent) | Reference |
|---|---|---|---|---|
| Platinum(IV) | N-n-octylaniline on silica gel | 0.015 M Ascorbic Acid (pH 1.0) | Water | nih.govchrom-china.com |
| Rhodium(III) | N-n-octylaniline on silica gel | 0.1 M HCl | 1.0 M HCl | bas.bg |
| Osmium(VIII) | N-n-octylaniline on silica gel | 1.0 M HCl | 5.5 M HCl | |
| Lead(II) | N-n-octylaniline on silica gel | 0.007-0.15 M Ascorbic Acid (pH 9.0) | 0.5 M HCl | researchgate.net |
| Bismuth(III) | N-n-octylaniline on silica gel | 0.7 M HCl | Acetate Buffer | researchgate.net |
| Aluminium(III) | N-n-octylaniline on silica gel | 0.013-0.05 M Sodium Succinate | 0.05 M HCl | researchgate.netresearchgate.net |
The separation mechanism in systems using this compound is predominantly based on anion exchange or ion-pair formation. tsijournals.comtandfonline.comresearchgate.net In an acidic aqueous solution, the amine group of this compound becomes protonated, forming a bulky organic cation (RR'NH₂⁺). Simultaneously, the metal ion in the aqueous phase forms a stable anionic complex with ligands present in the solution (e.g., chloro, malonate, or ascorbate (B8700270) complexes).
The general mechanism can be represented as:
Protonation of the Amine (in Organic Phase): RR'NH_((org)) + H⁺((aq)) ⇌ RR'NH₂⁺((org))
Formation of Metal Complex (in Aqueous Phase): Mⁿ⁺((aq)) + xLᵐ⁻((aq)) ⇌ [MLₓ]⁽ⁿ⁻ᵐˣ⁾⁻_((aq))
Anion Exchange / Ion-Pair Formation: yRR'NH₂⁺) + [MLₓ]ʸ⁻((aq)) ⇌ [(RR'NH₂⁺)ₗ[MLₓ]ʸ⁻]_((org))
The large, hydrophobic ion-pair is preferentially soluble in the organic phase (or remains on the stationary phase), thus extracting the metal from the aqueous phase. The stoichiometry of the extracted species can be determined by creating log-log plots of the metal's distribution ratio versus the extractant concentration. nih.govresearchgate.net For example, the extracted species for Tellurium(IV) from a chloride medium was identified as [(RR'NH₂⁺)₂TeCl₆²⁻], indicating that two protonated aniline molecules pair with one hexachlorotellurate(IV) anion. nih.gov Similarly, for Platinum(IV) extracted from an ascorbate medium, the proposed species is [RR'NH₂⁺]·Pt(C₆H₇O₆)₃⁻. nih.govchrom-china.com
Future Research Directions and Emerging Paradigms for 4 Octylaniline
Development of Novel Synthetic Strategies for Enhanced Sustainability
The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing foundational molecules like 4-octylaniline. ijnc.irmdpi.com Future research is focused on minimizing waste, reducing energy consumption, and eliminating hazardous reagents. ijnc.iracs.org
Key strategies include:
Catalysis-Driven Transformations: Research is moving away from stoichiometric reagents towards catalytic systems that are more efficient and generate less waste. A significant area of investigation is the use of nanoparticle catalysts. For instance, copper nanoparticles (CuNPs) have been successfully used to catalyze the amination of aryl halides to produce N-octylaniline, a closely related compound. mdpi.comresearchgate.net This method offers high yields under relatively mild conditions.
Microwave-Assisted Synthesis: The application of microwave energy can dramatically reduce reaction times and improve yields. mdpi.com Microwave-assisted polycondensation of this compound with dibromoarylenes has been explored for the synthesis of novel polymers, demonstrating a greener and more efficient alternative to conventional heating methods. researchgate.net
Solvent-Free and Aqueous-Phase Reactions: Eliminating organic solvents is a core principle of green chemistry. mdpi.com Research into solvent-free reaction conditions, such as mechanochemical grinding, or the use of water as a solvent, is a promising avenue for the synthesis of this compound and its derivatives. mdpi.com
Biocatalysis: The use of enzymes in synthesis offers high specificity, often eliminating the need for protecting groups and reducing downstream purification efforts. acs.orgsynthiaonline.com Exploring enzymatic routes for the amination of precursors to this compound is a key future direction.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuNPs (25 nm) | rac-1,1′-bi-2-naphthol (BINOL, L2) | DMSO | 110 | 95 | mdpi.com |
| CuNPs (10/80 nm) | rac-1,1′-bi-2-naphthol (BINOL, L2) | DMSO | 110 | 91 | mdpi.com |
| CuO bulk | 2-isobutyrylcyclohexanone (L1) | DMSO | 110 | 93 | mdpi.com |
| CuO NPs (65 nm) | rac-1,1′-bi-2-naphthol (BINOL, L2) | DMSO | 110 | 92 | mdpi.com |
Exploration in Bio-inspired and Adaptive Materials Design
Nature provides a rich source of inspiration for the design of advanced materials with life-like properties. acs.org this compound is proving to be a valuable component in the creation of bio-inspired and adaptive materials, particularly in the realm of self-propelled systems. researchgate.net
Self-Propelled Emulsions: A key area of research is the use of this compound in creating "active" or "self-propelled" oil droplets. rsc.orgresearchgate.net These systems mimic the motility of biological organisms and are driven by chemical reactions that create gradients in interfacial tension, leading to movement. researchgate.netnih.gov In one such system, micrometer-sized droplets of this compound containing an amphiphilic catalyst exhibit self-propelled motion in an aqueous solution. researchgate.netnih.gov This movement is fueled by the consumption of a surfactant precursor in the surrounding medium, akin to a cell consuming fuel. researchgate.netnih.gov
Chemotaxis and Controlled Motion: Researchers are exploring how to control the movement of these this compound-based droplets, for example, by creating chemical gradients (chemotaxis). nih.gov This could lead to the development of "smart" drug delivery systems that can navigate to a specific target in the body.
Adaptive Coatings and Sensors: The ability of materials containing this compound derivatives to respond to external stimuli is being investigated for applications in smart coatings and sensors. uchicago.edu For instance, liquid crystal systems incorporating this compound can change their optical properties in response to temperature or the presence of specific chemicals, making them ideal for sensing applications. uchicago.edunih.gov The development of liquid crystal biosensors is a rapidly growing field, with potential applications in medical diagnostics and environmental monitoring. mdpi.comresearchgate.net
| Component | Role | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Oil phase of the droplet | Forms the body of the self-propelled entity. | researchgate.net |
| Amphiphilic Catalyst | Dispersed in the oil droplet | Catalyzes the reaction of the "fuel" at the droplet interface. | researchgate.net |
| Aqueous Surfactant Precursor | "Fuel" in the surrounding medium | Reacts at the droplet surface to create an interfacial tension gradient, driving motion. | rsc.orgresearchgate.net |
Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the discovery and design of new molecules and materials. ijnc.irarxiv.org For this compound and its derivatives, these computational tools offer a path to rapidly predict properties and optimize synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use molecular descriptors to predict the physicochemical properties of compounds. unimore.itintofuture.orgresearchgate.net Such models have been developed for classes of compounds including 4-alkylanilines to predict properties like boiling point and density. researchgate.netmdpi.com This allows for the in-silico screening of novel this compound derivatives for desired characteristics before undertaking laborious and costly synthesis.
Predicting Material Performance: ML algorithms, such as Gradient Boosting Regression, XGBoost, and CatBoost, are being employed to predict the performance of molecules in specific applications. arxiv.org For this compound, this could mean predicting its efficacy as a liquid crystal, a polymer component, or a biologically active agent. acs.orgchemrxiv.org
Accelerating Synthesis Design: Retrosynthesis software, powered by AI, can propose novel and sustainable synthetic pathways. synthiaonline.com By inputting this compound as a target, these tools can identify greener starting materials and more efficient reaction sequences, aligning with the goals of sustainable chemistry. ijnc.irsynthiaonline.com
De Novo Molecular Design: AI can go beyond prediction and actively design new molecules. By training on vast datasets, generative models can propose novel aniline (B41778) derivatives with optimized properties, such as enhanced fluorescence or specific biological activity. researchgate.net
| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| QSPR | Predict physicochemical properties from molecular structure. | Rapid screening of new derivatives for desired properties like boiling point, solubility, etc. | unimore.itintofuture.org |
| Regression Models (e.g., XGBoost) | Predict performance in specific applications (e.g., toxicity, material properties). | Prioritize the synthesis of derivatives with the highest potential for success. | arxiv.org |
| Retrosynthesis Software | Propose efficient and sustainable synthetic routes. | Design greener and more cost-effective methods to produce this compound and its derivatives. | synthiaonline.com |
| Generative Models | Design novel molecules with optimized properties. | Discover new this compound-based compounds for advanced applications. | researchgate.net |
Design of Multifunctional this compound Derivatives for Synergistic Applications
The future of materials science and medicine lies in the development of single compounds that can perform multiple functions. The unique structure of this compound, with its reactive amino group and tunable alkyl chain, makes it an excellent scaffold for creating such multifunctional derivatives.
Luminescent Liquid Crystals: Researchers are designing derivatives of this compound that combine the properties of liquid crystals with luminescence. tandfonline.com These "push-pull" type molecules, where an electron-donating group (like the octylamino group) and an electron-withdrawing group are attached to a conjugated system, can exhibit both mesomorphic (liquid crystal) behavior and strong fluorescence. tandfonline.com Such materials are promising for applications in advanced displays and sensors.
Polymer Science: this compound is used as a monomer in the synthesis of novel polymers with tailored properties. researchgate.netresearchgate.net For example, palladium-catalyzed polycondensation of this compound with dibromoarylenes produces poly(N-arylaniline)s. researchgate.net The properties of these polymers, such as their solubility, thermal stability, and electronic characteristics, can be fine-tuned by modifying the comonomer, leading to materials suitable for organic electronics. researchgate.net
Pharmaceutical Research: The octylamino moiety is being incorporated into more complex molecules to create multi-target-directed ligands. In one notable example, derivatives of 4-aminoquinoline (B48711) featuring an n-octylamino spacer are being evaluated as potential treatments for Alzheimer's disease. These compounds are designed to interact with multiple biological targets implicated in the disease.
| Derivative Class | Functionalities | Potential Application | Reference |
|---|---|---|---|
| Push-pull Biphenyls | Liquid Crystalline, Luminescent | Advanced displays, optical sensors | tandfonline.com |
| Poly(N-arylaniline)s | Polymeric, Optoelectronic | Organic field-effect transistors (OFETs) | researchgate.net |
| 4-Aminoquinoline derivatives | Biologically Active, Multi-target | Therapeutics (e.g., Alzheimer's disease) |
In-depth Studies on Structure-Function Relationships across Diverse Systems
A fundamental understanding of how the molecular structure of this compound and its derivatives dictates their macroscopic properties is crucial for designing new materials and applications. Future research will continue to probe these structure-function relationships in detail.
Impact of the Alkyl Chain: The length and branching of the alkyl chain have a profound effect on the properties of aniline derivatives, particularly in the context of liquid crystals. asianpubs.orgmdpi.comepa.gov Studies on homologous series of compounds show that increasing the chain length can influence phase transition temperatures and the type of mesophases formed. asianpubs.orgmdpi.comderpharmachemica.com For example, in some systems, longer alkyl chains can promote the formation of more ordered smectic phases. mdpi.com
Spectroscopic and Thermal Analysis: Detailed characterization using techniques like Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM), and Broadband Dielectric Spectroscopy (BDS) is essential to elucidate the phase behavior and molecular dynamics of this compound-based materials. researchgate.netacs.orgresearchgate.net These studies provide critical data on phase transition temperatures, enthalpies, and relaxation processes, which are directly linked to the molecular structure. researchgate.netacs.org
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental findings. mdpi.comnih.gov These simulations can provide insights into molecular geometry, dipole moments, and intermolecular interactions, helping to explain the observed mesomorphic and electronic properties of this compound derivatives. mdpi.comnih.gov
| Phase Transition | Temperature (K) | Method | Reference |
|---|---|---|---|
| Isotropic (I) to Nematic (N) | 351.0 | BDS | researchgate.net |
| Nematic (N) to Smectic A (SmA) | 337.0 | BDS | researchgate.net |
| Smectic A (SmA) to Smectic B hexagonal (SmBhex) | 321.0 | BDS | researchgate.net |
| Smectic B hexagonal (SmBhex) to Smectic B Crystalline (SmBCr) | 287.0 | BDS | researchgate.net |
Q & A
Q. Q1: What are the standard protocols for synthesizing 4-Octylaniline with high purity, and how should experimental procedures be documented for reproducibility?
Methodological Answer:
- Synthesis Protocol : Use reductive amination of 4-nitrooctylbenzene or alkylation of aniline derivatives, ensuring stoichiometric control of reactants (e.g., NaBH₄ as a reducing agent). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Documentation : Follow journal guidelines to detail reaction conditions (temperature, solvent, catalyst), purification steps, and yield calculations. Include characterization data (e.g., melting point, IR, NMR) in the main text or supplementary materials .
Q. Q2: What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?
Methodological Answer:
- Key Techniques :
- ¹H/¹³C NMR : Confirm alkyl chain integration and aromatic proton environments.
- FT-IR : Validate amine (-NH₂) and alkyl chain (C-H stretching) functional groups.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.2).
- Resolving Conflicts : Compare data with literature values, noting solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and impurities. Cross-reference with HPLC purity assays (>98%) .
Advanced Research Questions
Q. Q3: How can researchers optimize reaction conditions for synthesizing this compound derivatives while minimizing side products?
Methodological Answer:
- Experimental Design :
- Variable Screening : Use Design of Experiments (DoE) to test catalyst loadings (e.g., Pd/C vs. Raney Ni), solvent polarity (ethanol vs. THF), and temperature (25–80°C).
- Analytical Monitoring : Employ GC-MS or TLC to track intermediate formation.
- Mitigation Strategies : Introduce scavengers (e.g., molecular sieves) for byproduct adsorption and optimize quenching protocols .
Q. Q4: What strategies are effective in resolving contradictions between computational models and experimental data for this compound’s electronic properties?
Methodological Answer:
- Data Reconciliation :
- Computational Adjustments : Re-optimize DFT parameters (basis sets, solvation models) to match experimental conditions (e.g., dielectric constant of solvent).
- Experimental Validation : Perform UV-Vis spectroscopy to measure λmax and compare with TD-DFT predictions.
- Limitations : Address discrepancies by evaluating assumptions (e.g., gas-phase vs. solution-phase calculations) .
Q. Q5: How should researchers design studies to investigate the environmental stability of this compound under varying pH and UV exposure?
Methodological Answer:
- Experimental Framework :
- pH Variability : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.
- UV Stress Testing : Use a solar simulator (λ = 290–800 nm) to assess photolytic decomposition.
- Data Analysis : Apply kinetic models (e.g., pseudo-first-order) to derive half-life values. Include error bars for replicate trials and discuss uncertainty sources .
Methodological and Analytical Considerations
Q. Q6: What statistical approaches are recommended for analyzing dose-response data in toxicological studies involving this compound?
Methodological Answer:
Q. Q7: How can researchers ensure rigorous peer validation of novel this compound applications in supramolecular chemistry?
Methodological Answer:
- Validation Protocol :
- Collaborative Reproducibility : Share synthetic protocols and raw spectral data via repositories (e.g., Zenodo).
- Peer Review : Submit to journals requiring full experimental details (e.g., Journal of Organic Chemistry) and address reviewer critiques on mechanistic plausibility .
Data Presentation Guidelines
Q. Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Reductive Amination | 78 | 95 | Nitro-group over-reduction | |
| Alkylation of Aniline | 85 | 98 | Isomer separation |
Addressing Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
